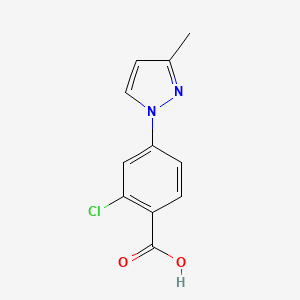

2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-4-(3-methylpyrazol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-7-4-5-14(13-7)8-2-3-9(11(15)16)10(12)6-8/h2-6H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBSFTFLMZMRNLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=CC(=C(C=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10445766 | |

| Record name | 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220461-68-7 | |

| Record name | 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic Acid: A Key Intermediate in the Synthesis of Mavacamten

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid (CAS 220461-68-7) is a specialized organic compound that has emerged as a critical building block in modern pharmaceutical synthesis. Its primary significance lies in its role as a key intermediate in the manufacture of Mavacamten, a first-in-class cardiac myosin inhibitor. Mavacamten is an allosteric and reversible inhibitor of cardiac myosin ATPase developed for the treatment of symptomatic obstructive hypertrophic cardiomyopathy (oHCM). This guide provides a comprehensive technical overview of the compound's properties, synthesis, and its pivotal role in the development of this targeted therapy.

Physicochemical and Analytical Data

Precise characterization of this intermediate is essential for its effective use in multi-step pharmaceutical manufacturing. The following tables summarize its key properties.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 220461-68-7 |

| Molecular Formula | C₁₁H₉ClN₂O₂ |

| Molecular Weight | 236.66 g/mol |

| Purity | Typically ≥95% (commercial grade) |

| Appearance | White to off-white solid |

Note: Additional properties such as melting point, solubility, and pKa are not consistently reported in publicly available literature and should be determined empirically for specific lots.

Table 2: Analytical Data Summary

| Analysis Type | Data |

| ¹H NMR | Data not publicly available. Expected signals would correspond to the aromatic protons of the benzoic acid ring, the pyrazole ring protons, and the methyl group protons. |

| ¹³C NMR | Data not publicly available. Expected signals would include carbons of the carboxylic acid, the substituted benzene ring, the pyrazole ring, and the methyl group. |

| Mass Spectrometry | Data not publicly available. Expected [M+H]⁺ peak around m/z 237.04. |

| Infrared (IR) | Data not publicly available. Expected characteristic peaks for C=O (carboxylic acid), C-Cl, C=N, and aromatic C-H stretches. |

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that is crucial for the overall synthesis of Mavacamten. While specific, detailed industrial protocols are proprietary, the general synthetic approach can be inferred from patent literature. The process typically involves the coupling of a substituted pyrazole with a chlorobenzoic acid derivative.

Experimental Workflow: General Synthesis Pathway

The following diagram illustrates a logical workflow for the synthesis of the title compound, starting from commercially available precursors.

Caption: A generalized workflow for the synthesis of the target intermediate.

Experimental Protocol: Representative Synthesis

A detailed, step-by-step protocol for the synthesis of this compound is not publicly available. However, a representative procedure for a similar transformation, such as a nucleophilic aromatic substitution or a copper/palladium-catalyzed N-arylation (e.g., Buchwald-Hartwig or Ullmann condensation), would be as follows. This is a generalized protocol and requires optimization.

-

Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add 2,4-dichlorobenzoic acid (1 equivalent), 3-methyl-1H-pyrazole (1.1 equivalents), a suitable base such as potassium carbonate or cesium carbonate (2-3 equivalents), and a copper(I) or palladium catalyst with an appropriate ligand (e.g., CuI with L-proline, or a Pd catalyst with a biarylphosphine ligand).

-

Solvent Addition: Add a high-boiling point aprotic polar solvent, such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP).

-

Reaction Conditions: Heat the reaction mixture to a temperature between 100-150 °C. Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

-

Workup: After cooling to room temperature, quench the reaction by adding water and acidify the mixture with an acid like hydrochloric acid (HCl) to a pH of approximately 2-3. This protonates the carboxylate to precipitate the product.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Crystallization: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water, or ethyl acetate/heptane) to yield the final product.

-

Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Role in Mavacamten and Mechanism of Action

The significance of this compound is intrinsically linked to the therapeutic action of Mavacamten. Mavacamten targets the underlying pathophysiology of hypertrophic cardiomyopathy (HCM), a disease characterized by excessive heart muscle contraction (hypercontractility) due to mutations in sarcomere proteins.

Mavacamten's Signaling Pathway and Mechanism of Inhibition

Mavacamten functions by directly inhibiting cardiac myosin. It modulates the number of myosin heads that are available to form cross-bridges with actin filaments, thereby reducing the force of contraction. It stabilizes myosin in an energy-sparing, "super-relaxed" state, which leads to reduced ATP hydrolysis and improved diastolic function.

The diagram below illustrates the mechanism of cardiac muscle contraction and the inhibitory action of Mavacamten.

Caption: Mechanism of Mavacamten in the cardiac sarcomere.

Conclusion

This compound is a non-pharmacologically active intermediate whose value is defined by its indispensable role in the synthesis of Mavacamten. For researchers and developers in the cardiovascular field, understanding the synthesis and properties of this key precursor is fundamental to the production and further innovation of cardiac myosin inhibitors. The stringent control of its purity and characterization is paramount to ensuring the quality and efficacy of the final active pharmaceutical ingredient. As targeted therapies like Mavacamten become more prevalent, the efficient and reliable synthesis of such key intermediates will continue to be an area of significant scientific and commercial importance.

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid is a heterocyclic carboxylic acid containing a pyrazole moiety. The pyrazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This technical guide provides a summary of the known and predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and an overview of the potential biological significance of this class of molecules.

Core Physicochemical Properties

While specific experimentally determined physicochemical data for this compound is limited in publicly available literature, its fundamental properties and predicted values are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 220461-68-7 | [4] |

| Molecular Formula | C₁₁H₉ClN₂O₂ | [4] |

| Molecular Weight | 236.66 g/mol | [4] |

| Predicted Melting Point | 180-250 °C | Estimated based on similar structures |

| Predicted Boiling Point | > 400 °C | Estimated based on similar structures |

| Predicted pKa | 3.5 - 4.5 | Estimated for the carboxylic acid group |

| Predicted Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF | General characteristic of similar compounds |

| Predicted logP | 2.5 - 3.5 | Estimated based on structure |

Note: Predicted values are estimations based on the chemical structure and data from analogous compounds and should be confirmed by experimental analysis.

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties are provided below. These protocols are generalized and may require optimization for the specific compound.

Melting Point Determination

The melting point of a solid is a key indicator of its purity. A sharp melting range typically signifies a pure compound.

Methodology: Capillary Method [5][6][7][8]

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.

-

Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.

-

Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this compound, the pKa of the carboxylic acid group is of primary interest.

Methodology: Potentiometric Titration [9][10][11]

-

Solution Preparation: A precise weight of this compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility is low) to a known concentration (e.g., 0.01 M).

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

logP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Shake-Flask Method [1][2][3][12][13]

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically n-octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken for a sufficient time to allow for the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: The two phases are carefully separated.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Biological Context and Potential Mechanism of Action

While the specific biological targets of this compound have not been explicitly reported, the pyrazole scaffold is a well-established pharmacophore in many antimicrobial agents.[14][15][16] A common mechanism of action for pyrazole-containing antibacterials is the inhibition of DNA gyrase.[17][18][19][20][21]

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. It introduces negative supercoils into the DNA, a process that requires ATP hydrolysis. Inhibition of DNA gyrase leads to the disruption of these vital cellular processes and ultimately results in bacterial cell death.

Conclusion

References

- 1. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. LogP / LogD shake-flask method [protocols.io]

- 4. mdpi.com [mdpi.com]

- 5. scribd.com [scribd.com]

- 6. byjus.com [byjus.com]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. pennwest.edu [pennwest.edu]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. benchchem.com [benchchem.com]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 13. researchgate.net [researchgate.net]

- 14. benthamdirect.com [benthamdirect.com]

- 15. Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight | Bentham Science [eurekaselect.com]

- 16. mdpi.com [mdpi.com]

- 17. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of pyrazolthiazoles as novel and potent inhibitors of bacterial gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

synthesis pathway for 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for this compound, a molecule of interest in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing with the formation of a key hydrazine intermediate, followed by the construction of the pyrazole ring via the Knorr pyrazole synthesis. This guide presents detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

The synthesis of this compound is primarily achieved through a two-step sequence:

-

Step 1: Synthesis of 2-Chloro-4-hydrazinylbenzoic acid. This intermediate is prepared from 4-amino-2-chlorobenzoic acid via a diazotization reaction followed by reduction of the resulting diazonium salt.

-

Step 2: Knorr Pyrazole Synthesis. The target molecule is then synthesized through the cyclocondensation of 2-Chloro-4-hydrazinylbenzoic acid with acetylacetone.

Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of Pyrazole-Benzoic Acid Derivatives

Disclaimer: This technical guide addresses the potential mechanisms of action of 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid by examining the activities of structurally related pyrazole-benzoic acid derivatives. As of this writing, specific research on the mechanism of action for this compound is not publicly available. The information presented herein is based on studies of analogous compounds and is intended to provide a foundational understanding for researchers, scientists, and drug development professionals.

Introduction

The pyrazole ring is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1] When coupled with a benzoic acid moiety, these compounds have demonstrated significant potential as both antimicrobial and anticancer agents.[2][3] This guide synthesizes the current understanding of the mechanisms through which these derivatives exert their therapeutic effects, providing a framework for investigating the biological activity of this compound.

Antimicrobial Activity of Pyrazole-Benzoic Acid Derivatives

Several pyrazole-benzoic acid derivatives have emerged as potent antibacterial agents, particularly against Gram-positive bacteria.[4] Their mechanisms of action are multifaceted and primarily target the integrity and function of the bacterial cell.

Disruption of Bacterial Cell Membranes

A prominent mechanism of action for certain 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives is the permeabilization of the bacterial cell membrane.[5][6] This disruption leads to the leakage of intracellular components and ultimately cell death.

The assessment of membrane permeability can be conducted using flow cytometry and protein leakage assays.[5][6]

-

Flow Cytometry: Bacterial cells are treated with the test compound and then stained with fluorescent dyes such as propidium iodide (PI) and SYTO 9. PI can only enter cells with compromised membranes, while SYTO 9 stains all cells. An increase in PI fluorescence indicates membrane damage.

-

Protein Leakage Assay: The concentration of protein in the supernatant of a bacterial culture is measured after treatment with the test compound. An increase in extracellular protein concentration suggests leakage from the cytoplasm due to membrane disruption.

Caption: Bacterial cell membrane disruption by pyrazole-benzoic acid derivatives.

Inhibition of Fatty Acid Biosynthesis

CRISPR interference (CRISPRi) studies on certain 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives have identified the fatty acid biosynthesis (FAB) pathway as a key target.[4] Inhibition of this essential pathway disrupts the production of lipids necessary for building and maintaining the bacterial cell membrane.

CRISPRi coupled with high-throughput sequencing (CRISPRi-Seq) can be used to identify the molecular target of a compound. A library of guide RNAs targeting essential bacterial genes is used. Bacteria are treated with a sub-lethal concentration of the compound, and the guide RNAs that are depleted or enriched in the surviving population are identified by sequencing. Depletion of a guide RNA targeting a specific gene suggests that the compound inhibits the product of that gene.[4]

Caption: Inhibition of fatty acid biosynthesis by pyrazole-benzoic acid derivatives.

Inhibition of DNA Gyrase and Topoisomerase IV

Some benzimidazole-pyrazole compounds have been reported to inhibit DNA gyrase and topoisomerase IV.[7] These enzymes are essential for bacterial DNA replication, and their inhibition leads to a cessation of cell division.

Caption: Inhibition of DNA gyrase and topoisomerase IV by benzimidazole-pyrazole compounds.

Quantitative Data: Antimicrobial Activity

| Compound Class | Organism | MIC (µg/mL) | Reference |

| 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives | Staphylococcus aureus | 0.78 - 6.25 | [6] |

| 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives | Enterococcus faecalis | 0.78 - 50 | [6] |

| Naphthyl-substituted pyrazole-derived hydrazones | Staphylococcus aureus | 0.78 | [2] |

| Naphthyl-substituted pyrazole-derived hydrazones | Acinetobacter baumannii | 1.56 | [2] |

Anticancer Activity of Pyrazole Derivatives

Pyrazole derivatives have demonstrated a broad spectrum of anticancer activities by targeting various key proteins and pathways involved in cancer cell proliferation and survival.[3]

Kinase Inhibition

Many pyrazole derivatives function as kinase inhibitors, targeting enzymes such as PI3K, EGFR, and CDKs that are often dysregulated in cancer.[3][8]

The inhibitory activity of a compound against a specific kinase can be determined using in vitro kinase assays. These assays typically involve incubating the purified kinase with its substrate (often a peptide) and ATP in the presence of the test compound. The amount of phosphorylated substrate is then quantified, usually through methods like ELISA, fluorescence, or radioactivity, to determine the IC50 value of the compound.

Caption: Kinase inhibition by pyrazole derivatives leading to apoptosis.

DNA Intercalation

Certain pyrazole derivatives have been shown to bind to the minor groove of DNA, leading to interference with DNA replication and transcription, ultimately inducing apoptosis.[8]

Quantitative Data: Anticancer Activity

| Compound Class | Cell Line | IC50 (µM) | Target | Reference |

| Pyrazole carbaldehyde derivatives | MCF-7 (Breast Cancer) | 0.25 | PI3 Kinase | [8] |

| Polysubstituted pyrazole derivatives | HepG2 (Liver Cancer) | 2 | DNA | [8] |

| Ferrocene-pyrazole hybrids | HCT-116 (Colon Cancer) | 3.12 | Not specified | [9] |

Conclusion

While the specific mechanism of action for this compound remains to be elucidated, the diverse biological activities of structurally related compounds provide a strong foundation for future research. The primary antimicrobial mechanisms of pyrazole-benzoic acid derivatives involve the disruption of bacterial cell integrity through membrane permeabilization and inhibition of essential biosynthetic pathways. In the context of cancer, pyrazole derivatives often act as inhibitors of key signaling kinases or directly interact with DNA. Experimental investigation of this compound, employing the methodologies outlined in this guide, will be crucial in determining its therapeutic potential and specific molecular targets.

References

- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

The Multifaceted Biological Potential of Pyrazole Benzoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the burgeoning field of pyrazole benzoic acid derivatives and their significant potential in therapeutic applications. Pyrazole-based compounds have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. This document delves into the core biological activities of these derivatives, with a specific focus on their anticancer, antimicrobial, and anti-inflammatory properties. We present a compilation of quantitative data from recent studies, detailed experimental protocols for key biological assays, and visual representations of the underlying signaling pathways and experimental workflows to facilitate a deeper understanding and further research in this promising area of drug discovery.

Introduction

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] When functionalized with a benzoic acid moiety, these derivatives exhibit a wide spectrum of pharmacological activities, making them attractive candidates for the development of novel therapeutic agents.[3][4] This guide aims to consolidate the current scientific knowledge on pyrazole benzoic acid derivatives, providing a technical resource for researchers and drug development professionals. We will explore their synthesis, key biological activities, and the molecular mechanisms that underpin their therapeutic potential.

Synthesis of Pyrazole Benzoic Acid Derivatives

The synthesis of pyrazole benzoic acid derivatives typically involves multi-step reactions. A common strategy begins with the reaction of a substituted acetophenone with a hydrazine derivative, such as 4-hydrazinobenzoic acid, to form a hydrazone intermediate. This intermediate then undergoes cyclization in the presence of a Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) to yield the pyrazole-4-carbaldehyde core.[5][6] Subsequent reactions, such as reductive amination, can be employed to introduce further diversity to the molecule.[7]

A generalized synthetic workflow is outlined below:

Anticancer Activity

Pyrazole benzoic acid derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.

Induction of Apoptosis

A primary mechanism of action for the anticancer effects of these derivatives is the induction of apoptosis, or programmed cell death.[8][9] Studies have shown that certain pyrazole derivatives can trigger apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[8][10] This increase in intracellular ROS leads to oxidative stress, which in turn activates downstream apoptotic signaling pathways, including the activation of caspase-3, a key executioner caspase.[8][10]

Furthermore, these compounds have been shown to modulate the expression of Bcl-2 family proteins.[9][11] They can downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax, thereby shifting the cellular balance towards apoptosis.[1]

Cell Cycle Arrest

In addition to inducing apoptosis, pyrazole derivatives can also inhibit cancer cell proliferation by arresting the cell cycle at various phases.[1][12] Several studies have reported that these compounds can cause cell cycle arrest at the G2/M phase, preventing the cells from entering mitosis.[1][11][12] Some derivatives have also been shown to induce arrest at the S phase of the cell cycle.[9][13] This disruption of the normal cell cycle progression ultimately leads to a halt in tumor growth.

Anti-Angiogenic Activity

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Pyrazole derivatives have been identified as potent inhibitors of angiogenesis, primarily by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[14][15][16] By inhibiting VEGFR-2, these compounds can block the downstream signaling cascades that promote endothelial cell proliferation and migration, thereby cutting off the tumor's blood supply.[8][11]

Quantitative Anticancer Activity

The anticancer potency of pyrazole benzoic acid derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazole-benzothiazole hybrids | HT29, PC3, A549, U87MG | 3.17 - 6.77 | [11] |

| 1,3,5-trisubstituted-1H-pyrazole | MCF-7 | 3.9 - 35.5 | [9] |

| Pyrazole-naphthalene analogs | MCF-7 | Varies | [11] |

| Pyrazolo[4,3-c]pyridine derivatives | HCT116 | 2.914 | [11] |

| Pyrazole carbaldehyde derivatives | MCF-7 | 0.25 | [16] |

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole | MDA-MB-468 | 14.97 (24h), 6.45 (48h) | [13] |

| Fused Pyrazole Derivatives | HEPG2 | 0.31 - 0.71 | [8] |

Antimicrobial Activity

Pyrazole benzoic acid derivatives have emerged as promising antimicrobial agents, exhibiting activity against a range of pathogenic bacteria.[3][4]

Mechanism of Action

The antimicrobial mechanism of these derivatives can vary. Some compounds are believed to act as fatty acid biosynthesis inhibitors, disrupting the production of essential components of the bacterial cell membrane.[3][4] Others have been predicted to be inhibitors of DNA gyrase and topoisomerase IV, enzymes that are crucial for bacterial DNA replication.[15]

Quantitative Antimicrobial Activity

The antimicrobial efficacy is often determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives | Gram-positive bacteria | as low as 0.5 | [3] |

| Dihydrotriazine substituted pyrazole derivatives | MRSA, E. coli | as low as 1 | [15] |

| Coumarin-substituted pyrazole derivatives | S. aureus, P. aeruginosa | 1.56 - 6.25 | [15] |

| Pyrazole-thiazole hybrids | ΔTolC E. coli | Varies | [15] |

| 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid derivatives | S. aureus, A. baumannii | as low as 0.39 | [17] |

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and pyrazole benzoic acid derivatives have shown potential as anti-inflammatory agents.

Mechanism of Action

A key mechanism underlying the anti-inflammatory effects of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[7][18][19] COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain. By selectively inhibiting COX-2, these derivatives can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[19]

Another important anti-inflammatory mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[20][21] NF-κB is a transcription factor that plays a central role in the inflammatory response by regulating the expression of pro-inflammatory cytokines and other inflammatory mediators.[20] Inhibition of NF-κB activation can therefore lead to a broad suppression of the inflammatory cascade.

Quantitative Anti-inflammatory Activity

The anti-inflammatory activity of pyrazole derivatives can be assessed in vivo using models like the carrageenan-induced paw edema test, where the percentage of edema inhibition is measured. In vitro assays are used to determine IC50 values for COX enzyme inhibition.

| Compound Class | Assay | Result | Reference |

| Pyrazole derivatives | Carrageenan-induced paw edema | Up to 52.0% inhibition | [2] |

| Pyrazole-pyridazine hybrids | COX-2 Inhibition (IC50) | 1.15 - 1.50 µM | |

| 1,3,4-trisubstituted pyrazoles | COX-2 Inhibition (IC50) | 1.33 - 17.5 µM | [6] |

| Diarylpyrazoles | COX-2 Inhibition (IC50) | 0.52 - 22.25 µM | [6] |

| 1,5-diarylpyrazole derivatives | COX-2 Inhibition (IC50) | Varies | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the pyrazole benzoic acid derivatives and incubate for 24-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Agar Well Diffusion Method for Antimicrobial Activity

This method is used to assess the antimicrobial activity of a compound.

Protocol:

-

Media Preparation: Prepare Mueller-Hinton agar plates.

-

Inoculation: Spread a standardized inoculum of the test bacteria onto the surface of the agar plates.

-

Well Creation: Create wells (6 mm in diameter) in the agar using a sterile borer.

-

Compound Addition: Add a specific concentration of the pyrazole benzoic acid derivative solution (dissolved in a suitable solvent like DMSO) into each well.

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (the area around the well where bacterial growth is inhibited) in millimeters.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating acute inflammation.

Protocol:

-

Animal Acclimatization: Acclimatize rats or mice to the laboratory conditions.

-

Compound Administration: Administer the pyrazole benzoic acid derivative or a control vehicle (e.g., saline) orally or intraperitoneally.

-

Carrageenan Injection: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Conclusion and Future Perspectives

Pyrazole benzoic acid derivatives represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy in preclinical studies as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation. The ability of these compounds to modulate multiple signaling pathways, including those involved in apoptosis, cell cycle regulation, angiogenesis, and inflammation, highlights their potential for the development of multi-targeted therapeutic agents.

Future research should focus on optimizing the structure of these derivatives to enhance their potency, selectivity, and pharmacokinetic properties. Further elucidation of their mechanisms of action will be crucial for identifying novel therapeutic targets and for the rational design of next-generation pyrazole-based drugs. The comprehensive data and protocols presented in this guide are intended to serve as a valuable resource to accelerate research and development in this exciting field.

References

- 1. A New Series of Cytotoxic Pyrazoline Derivatives as Potential Anticancer Agents that Induce Cell Cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. japsonline.com [japsonline.com]

- 3. Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach – ScienceOpen [scienceopen.com]

- 4. 4-(1H-PYRAZOL-1-YL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 9. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach | Semantic Scholar [semanticscholar.org]

- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel pyrazole derivatives: synthesis and evaluation of anti-angiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scbt.com [scbt.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid is a molecule of interest within the field of pharmaceutical research and development. An understanding of its physicochemical properties, particularly its solubility, is fundamental to its potential application as a therapeutic agent. Solubility influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and is a critical parameter in drug formulation and delivery.

Data Presentation: Solubility of this compound

The following table has been structured to provide a comprehensive overview of the solubility of a compound. It includes various solvents relevant to pharmaceutical development and different temperatures to assess the thermodynamic properties of dissolution. The data presented are illustrative examples to demonstrate how experimental results would be tabulated.

Table 1: Illustrative Solubility Data

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |

| Water | 25 | Data not available | Data not available | Shake-Flask |

| Water | 37 | Data not available | Data not available | Shake-Flask |

| Phosphate-Buffered Saline (PBS) pH 7.4 | 25 | Data not available | Data not available | Shake-Flask |

| Phosphate-Buffered Saline (PBS) pH 7.4 | 37 | Data not available | Data not available | Shake-Flask |

| Ethanol | 25 | Data not available | Data not available | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | Shake-Flask |

| Polyethylene Glycol 400 (PEG 400) | 25 | Data not available | Data not available | Shake-Flask |

Experimental Protocols for Solubility Determination

The determination of aqueous and non-aqueous solubility is a critical step in the pre-formulation and formulation development of a drug candidate. The two primary methods for determining solubility are the thermodynamic (equilibrium) solubility method and the kinetic solubility method.

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

The shake-flask method, developed by Higuchi and Connors, is considered the gold standard for determining thermodynamic solubility.[1] It measures the concentration of a solute in a saturated solution that is in equilibrium with the solid phase.

Protocol:

-

Preparation: An excess amount of the solid this compound is added to a known volume of the desired solvent in a sealed vial or flask. The amount of solid should be sufficient to ensure a saturated solution with undissolved solid remaining.

-

Equilibration: The mixture is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The agitation can be achieved using an orbital shaker or a magnetic stirrer.

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 µm) to remove any remaining solid particles.[2]

-

Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Data Analysis: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Kinetic Solubility Determination

Kinetic solubility assays are higher-throughput methods often used in the early stages of drug discovery to quickly assess the solubility of a large number of compounds.[3] These methods measure the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).

Protocol (Nephelometric Method):

-

Stock Solution Preparation: A concentrated stock solution of this compound is prepared in DMSO.

-

Serial Dilution: The DMSO stock solution is added to an aqueous buffer in a microtiter plate and then serially diluted.

-

Precipitation Detection: The plate is incubated for a short period (e.g., 1-2 hours) at a controlled temperature. The formation of a precipitate is detected by measuring the light scattering of a laser beam directed through the solution using a nephelometer.[3]

-

Solubility Determination: The kinetic solubility is defined as the concentration at which the light scattering signal significantly increases, indicating the onset of precipitation.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the determination of thermodynamic solubility using the shake-flask method.

References

Spectroscopic and Synthetic Profile of 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and a plausible synthetic route for the novel compound 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid. This molecule is of interest in medicinal chemistry and drug discovery due to its hybrid structure incorporating a substituted pyrazole ring, a known pharmacophore[1][2], and a chlorinated benzoic acid moiety. The data and protocols presented herein are compiled from literature on structurally related compounds and established chemical principles, offering a predictive and practical framework for the synthesis and characterization of this target molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of spectral data from analogous compounds, including substituted 4-(pyrazol-1-yl)benzoic acids and 2-chlorobenzoic acid.[3][4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~13.5 | br s | 1H | COOH |

| ~8.20 | d | 1H | H-6 |

| ~8.05 | d | 1H | Pyrazole H-5' |

| ~7.90 | dd | 1H | H-5 |

| ~7.80 | d | 1H | H-3 |

| ~6.40 | d | 1H | Pyrazole H-4' |

| ~2.30 | s | 3H | Pyrazole -CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~166.0 | COOH |

| ~152.0 | Pyrazole C-3' |

| ~145.0 | Pyrazole C-5' |

| ~142.0 | C-4 |

| ~135.0 | C-2 |

| ~132.0 | C-6 |

| ~130.0 | C-1 |

| ~125.0 | C-5 |

| ~120.0 | C-3 |

| ~110.0 | Pyrazole C-4' |

| ~14.0 | Pyrazole -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid and the substituted aromatic and pyrazole rings.[7][8][9][10][11]

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid dimer) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1610, ~1550 | Medium | C=C and C=N stretching (Aromatic and pyrazole rings) |

| ~1300 | Medium | C-O stretch, O-H bend (Carboxylic acid) |

| ~1250 | Medium | C-N stretching (Pyrazole ring) |

| ~830 | Strong | C-H out-of-plane bending (para-substituted benzene) |

| ~750 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

The mass spectrum is predicted to show the molecular ion peak and characteristic fragmentation patterns of the pyrazole and benzoic acid moieties.[12][13]

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Fragment |

| 236/238 | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| 219/221 | [M - OH]⁺ |

| 191/193 | [M - COOH]⁺ |

| 156 | [C₇H₄ClNO]⁺ |

| 81 | [C₄H₅N₂]⁺ (Methylpyrazole fragment) |

Experimental Protocols

The following section details a plausible synthetic route and the methodologies for the spectroscopic analysis of this compound.

Synthesis Protocol

A probable synthetic route involves the condensation of a hydrazine derivative with a β-diketone, a common method for pyrazole synthesis.[14]

Reaction Scheme:

2-Chloro-4-hydrazinobenzoic acid + Pentane-2,4-dione → this compound

Procedure:

-

Preparation of 2-Chloro-4-hydrazinobenzoic acid: This intermediate can be synthesized from 2-chloro-4-aminobenzoic acid via diazotization followed by reduction.

-

Cyclization Reaction:

-

To a solution of 2-chloro-4-hydrazinobenzoic acid (1 equivalent) in glacial acetic acid, add pentane-2,4-dione (1.1 equivalents).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the crude product.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.

Spectroscopic Characterization Methods

Standard spectroscopic techniques would be employed for the structural elucidation and purity assessment of the synthesized compound.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 500 MHz spectrometer using DMSO-d₆ as the solvent. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum would be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The sample would be prepared as a KBr pellet.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) or electron ionization (EI) source to confirm the molecular weight and elemental composition.

Workflow and Data Relationship Visualization

The following diagrams illustrate the logical workflow of the synthesis and characterization process.

Caption: Synthetic workflow for this compound.

Caption: Analytical workflow for structural characterization and purity assessment.

References

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Infrared Spectroscopy: Analyse the functional groups of benzoic acid | PPTX [slideshare.net]

- 9. researchgate.net [researchgate.net]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. znaturforsch.com [znaturforsch.com]

- 12. researchgate.net [researchgate.net]

- 13. Mass spectrometric investigation of some pyronylpyrazole derivatives | Semantic Scholar [semanticscholar.org]

- 14. Design and synthesis of 4-[4-formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid derivatives as potent growth inhibitors of drug-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermal Stability of 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Concepts and Structural Considerations

2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid is a molecule featuring a substituted benzoic acid ring linked to a methyl-substituted pyrazole ring. The thermal stability of this compound is influenced by the strength of the bonds within these aromatic rings, the C-Cl bond, the C-N linkage between the rings, and the intermolecular forces, primarily hydrogen bonding from the carboxylic acid group. The presence of the chloro and methyl groups, as well as the pyrazole ring, will modulate the overall thermal properties compared to simpler benzoic acid or pyrazole derivatives.

Estimated Thermal Properties

Based on the analysis of structurally similar compounds, the thermal behavior of this compound can be estimated. A summary of relevant data from analogous compounds is presented in Table 1.

Table 1: Thermal Properties of Structurally Related Compounds

| Compound Name | Structure | Melting Point (°C) | Decomposition Temperature (°C) |

| 4-Chlorobenzoic Acid | 4-Cl-C₆H₄-COOH | 238 - 242 | - |

| Pyrazole-3-carboxylic Acid | C₄H₄N₂O₂ | 213 (with decomposition) | ~213 |

| 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | C₁₀H₁₀N₂O | 129 - 131 | - |

| Azo Pyrazole Carboxylic Acid Derivatives | Varied | - | 212 - 260 |

Based on this data, it is anticipated that this compound would exhibit a melting point in the range of 200-250 °C, likely with decomposition occurring at or near its melting point. The presence of the relatively stable pyrazole and chlorophenyl rings suggests a decomposition temperature that would not be significantly lower than that of pyrazole-3-carboxylic acid.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended experimental techniques.

Thermogravimetric Analysis (TGA) Protocol

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the decomposition temperature and to study the thermal degradation profile of a compound.

Objective: To determine the onset and completion temperatures of thermal decomposition for this compound.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Procedure:

-

Place a small, accurately weighed sample (typically 5-10 mg) of the compound into a tared TGA pan (e.g., alumina or platinum).

-

Place the pan into the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass loss of the sample as a function of temperature.

-

The onset of decomposition is determined from the temperature at which a significant mass loss begins.

Differential Scanning Calorimetry (DSC) Protocol

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, and to detect other thermal events such as phase transitions.

Objective: To determine the melting point and enthalpy of fusion of this compound.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Procedure:

-

Accurately weigh a small sample (typically 2-5 mg) of the compound into a DSC pan (e.g., aluminum).

-

Seal the pan hermetically. An empty sealed pan is used as a reference.

-

Place the sample and reference pans into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

Record the heat flow to the sample as a function of temperature.

-

The melting point is determined as the onset or peak temperature of the endothermic melting transition. The area under the melting peak corresponds to the enthalpy of fusion.

Logical Workflow for Thermal Stability Assessment

The logical workflow for assessing the thermal stability of a novel compound like this compound is outlined in the diagram below.

Caption: Logical workflow for the synthesis, purification, and thermal analysis of a chemical compound.

Predicted Decomposition Pathway

The thermal decomposition of this compound is likely to initiate at the carboxylic acid group, which is a common point of initial degradation for aromatic carboxylic acids. Decarboxylation to yield 2-chloro-4-(3-methyl-1H-pyrazol-1-yl)benzene is a probable first step. At higher temperatures, cleavage of the C-N bond between the aromatic rings or fragmentation of the pyrazole ring could occur. The C-Cl bond is generally more stable and would likely require higher temperatures to break.

Caption: Predicted thermal decomposition pathway of the target compound.

Conclusion

While direct experimental data on the thermal stability of this compound is currently unavailable, a reasoned estimation based on analogous structures suggests a melting point in the range of 200-250 °C with decomposition. This technical guide provides the necessary theoretical framework and experimental protocols for researchers to definitively determine the thermal properties of this compound. The provided workflows and predicted decomposition pathways offer a solid foundation for further investigation and application in drug development and materials science.

A Technical Guide to 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid: Synthesis, Suppliers, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details available supplier information and cost, outlines a general synthetic methodology for related pyrazole derivatives, and explores potential therapeutic applications based on current research.

Chemical Identity and Suppliers

Chemical Name: this compound CAS Number: 220461-68-7[1][2] Molecular Formula: C₁₁H₉ClN₂O₂[1] Molecular Weight: 236.66 g/mol [1]

Commercial Availability

A summary of suppliers and their current pricing for this compound is provided below. Please note that prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most up-to-date information and to request bulk quotes.

| Supplier | Product Number | Purity | Pack Size | Price (USD) | Lead Time |

| ChemUniverse | P81987 | 95% | 100 mg | $236.00 | 6 to 8 days |

| 250 mg | $390.00 | 6 to 8 days | |||

| 2a biotech | 2A-0120939 | >96% | - | Inquire | - |

| Laibo Chem | - | - | 100 mg | Inquire | - |

Synthetic Methodologies for Pyrazole-Containing Carboxylic Acids

A plausible synthetic route to pyrazolyl benzoic acids involves the reaction of a substituted hydrazine with a β-ketoester to form the pyrazole core, followed by functional group manipulations to introduce the desired substituents on the phenyl ring.

Generalized Experimental Protocol for the Synthesis of Substituted Pyrazolyl Benzoic Acids

The following protocol is a generalized representation based on common synthetic strategies for similar compounds.[3][4][5]

Step 1: Hydrazone Formation

-

Dissolve the starting substituted phenylhydrazine (e.g., a chlorohydrazinobenzoic acid derivative) in a suitable solvent such as ethanol or acetic acid.

-

Add an equimolar amount of a β-dicarbonyl compound (e.g., ethyl acetoacetate to introduce the methyl group on the pyrazole ring).

-

The reaction mixture is typically stirred at room temperature or gently heated to facilitate the formation of the hydrazone intermediate.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 2: Cyclization to form the Pyrazole Ring

-

The hydrazone intermediate is then cyclized to form the pyrazole ring. This is often achieved by heating the reaction mixture, sometimes with the addition of a catalytic amount of acid (e.g., glacial acetic acid).

-

In some variations, a Vilsmeier-Haack reagent (e.g., POCl₃/DMF) can be used to effect both cyclization and formylation of the pyrazole ring, which can then be further modified.[4][5]

-

Upon completion of the reaction, the mixture is cooled, and the product is typically precipitated by the addition of water.

Step 3: Isolation and Purification

-

The solid product is collected by filtration, washed with a suitable solvent (e.g., water, cold ethanol), and dried.

-

Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure pyrazolyl benzoic acid derivative.

Caption: Generalized workflow for the synthesis of pyrazolyl benzoic acids.

Potential Applications and Biological Activity

While specific studies on the biological activity of this compound are limited, the broader class of pyrazole derivatives is well-established in medicinal chemistry for a wide range of therapeutic applications.[6][7][8]

Antibacterial Agents

Numerous studies have highlighted the potential of pyrazole-containing compounds as potent antibacterial agents, particularly against drug-resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species.[7][8][9] The mechanism of action for some of these compounds is believed to involve the disruption of the bacterial cell membrane.[8]

The general structure of these antibacterial pyrazole derivatives often includes a central pyrazole core with various substitutions on the adjacent phenyl rings, similar to the title compound. These substitutions play a crucial role in modulating the antibacterial potency and spectrum of activity.

Caption: Postulated antibacterial mechanism for certain pyrazole derivatives.

Conclusion

This compound is a commercially available compound with potential for further investigation in drug discovery and development. While specific biological data and detailed synthetic protocols for this exact molecule are not extensively published, the rich chemistry and established antibacterial activity of the pyrazole scaffold provide a strong rationale for its exploration. The generalized synthetic methodologies and the potential mechanism of action outlined in this guide offer a foundational framework for researchers entering this area of study.

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. 2abiotech.net [2abiotech.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents [mdpi.com]

- 8. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents | NSF Public Access Repository [par.nsf.gov]

- 9. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic Acid: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid, a key intermediate in the development of various pharmaceutical compounds. The described methodology is a two-step process involving the formation of a hydrazine intermediate followed by a classical pyrazole synthesis.

Introduction

Substituted pyrazoles are a significant class of heterocyclic compounds widely employed in medicinal chemistry due to their diverse biological activities. The target molecule, this compound, incorporates a pyrazole moiety attached to a benzoic acid backbone, making it a valuable building block for the synthesis of potential therapeutic agents. The protocol outlined below is based on established chemical transformations and provides a reliable method for the preparation of this compound in a laboratory setting.

Overall Reaction Scheme

The synthesis proceeds in two main steps:

-

Step 1: Synthesis of 2-Chloro-4-hydrazinylbenzoic acid hydrochloride. This intermediate is prepared from 4-amino-2-chlorobenzoic acid via a diazotization reaction, followed by in situ reduction of the resulting diazonium salt.

-

Step 2: Synthesis of this compound. The final product is obtained through the condensation of the hydrazine intermediate with acetylacetone (Knorr pyrazole synthesis).

Experimental Protocols

Step 1: Synthesis of 2-Chloro-4-hydrazinylbenzoic acid hydrochloride

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-amino-2-chlorobenzoic acid | 171.58 | 10.0 g | 0.0583 |

| Concentrated Hydrochloric Acid (~37%) | 36.46 | 30 mL | ~0.36 |

| Sodium Nitrite (NaNO₂) | 69.00 | 4.4 g | 0.0638 |

| Sodium Sulfite (Na₂SO₃) | 126.04 | 22.0 g | 0.175 |

| Deionized Water | 18.02 | As needed | - |

| Ice | - | As needed | - |

Procedure:

-

Diazotization:

-

In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 10.0 g (0.0583 mol) of 4-amino-2-chlorobenzoic acid in 100 mL of deionized water.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add 30 mL of concentrated hydrochloric acid to the stirred suspension.

-

In a separate beaker, dissolve 4.4 g (0.0638 mol) of sodium nitrite in 20 mL of cold deionized water.

-

Add the sodium nitrite solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature is maintained between 0-5 °C.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes. The resulting solution contains the diazonium salt.

-

-

Reduction:

-

In a separate 500 mL beaker, prepare a solution of 22.0 g (0.175 mol) of sodium sulfite in 150 mL of deionized water.

-

Cool the sodium sulfite solution to 10-15 °C in an ice bath.

-

Slowly and carefully add the previously prepared cold diazonium salt solution to the sodium sulfite solution with vigorous stirring. A gaseous evolution may be observed.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

-

Isolation and Purification:

-

Acidify the reaction mixture to pH 1-2 by the slow addition of concentrated hydrochloric acid. A precipitate will form.

-

Heat the mixture to 80-90 °C for 30 minutes to complete the hydrolysis.

-

Cool the mixture in an ice bath to 0-5 °C to fully precipitate the product.

-

Collect the solid by vacuum filtration and wash with a small amount of cold deionized water.

-

Dry the product, 2-chloro-4-hydrazinylbenzoic acid hydrochloride, under vacuum at 60 °C.

-

Expected Yield and Characterization:

| Product | Appearance | Yield | Melting Point (°C) |

| 2-Chloro-4-hydrazinylbenzoic acid hydrochloride | Off-white to pale yellow solid | 75-85% | >250 (decomposes) |

Note: The yield is indicative and may vary based on experimental conditions.

Step 2: Synthesis of this compound

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Chloro-4-hydrazinylbenzoic acid hydrochloride | 223.05 | 10.0 g | 0.0448 |

| Acetylacetone (2,4-pentanedione) | 100.12 | 5.4 g (5.5 mL) | 0.0539 |

| Ethanol | 46.07 | 100 mL | - |

| Glacial Acetic Acid | 60.05 | 5 mL | - |

| Deionized Water | 18.02 | As needed | - |

Procedure:

-

Reaction Setup:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 10.0 g (0.0448 mol) of 2-chloro-4-hydrazinylbenzoic acid hydrochloride in 100 mL of ethanol.

-

Add 5.4 g (5.5 mL, 0.0539 mol) of acetylacetone to the suspension.

-

Add 5 mL of glacial acetic acid to the mixture to catalyze the reaction.

-

-

Reaction:

-

Heat the reaction mixture to reflux and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Isolation and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Reduce the volume of the solvent to approximately one-third using a rotary evaporator.

-

Pour the concentrated mixture into 200 mL of cold deionized water with stirring. A precipitate will form.

-

Continue stirring in an ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

-

Dry the purified product under vacuum at 80 °C.

-

Expected Yield and Characterization:

| Product | Appearance | Yield | Melting Point (°C) |

| This compound | White to off-white crystalline solid | 80-90% | 225-230 |

Note: The yield and melting point are indicative and may vary.

Visualizations

Synthesis Workflow

Caption: Synthetic route for this compound.

Safety Precautions

-

All experimental procedures should be carried out in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Concentrated acids are corrosive and should be handled with extreme care.

-

Diazonium salts are potentially explosive, especially when dry. They should be kept in solution and at low temperatures.

-

Handle all organic solvents in a well-ventilated area and away from ignition sources.

using 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid in antibacterial assays

Topic: Using 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid and Related Pyrazole Derivatives in Antibacterial Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazole-containing compounds are recognized for their wide range of therapeutic properties and have been investigated for their efficacy against various bacterial pathogens, including drug-resistant strains.[4][5][6] Several studies have reported on the synthesis and evaluation of pyrazole derivatives that exhibit potent activity against both Gram-positive and Gram-negative bacteria.[7][8] The mechanism of action for some pyrazole derivatives has been suggested to involve the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV.[1][7]

These application notes offer detailed protocols for key antibacterial assays, a summary of representative data from related compounds to serve as a benchmark, and diagrams to illustrate experimental workflows and potential mechanisms of action.

Data Presentation: Antibacterial Activity of Representative Pyrazole Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various pyrazole derivatives against a panel of clinically relevant bacteria. This data is compiled from multiple studies and is intended to provide a comparative reference for newly synthesized compounds like this compound.

| Compound Class | Bacterial Strain | MIC Range (µg/mL) | Reference |

| Pyrazole-derived Hydrazones | Staphylococcus aureus (including MRSA) | 0.39 - 3.125 | [6] |

| Acinetobacter baumannii | 0.78 - 8 | [9][10] | |

| Bacillus subtilis | 1.56 | [6] | |

| 1,3-Diphenyl Pyrazole Derivatives | Acinetobacter baumannii | 4 - 16 | [9] |

| Staphylococcus aureus (MRSA) | 16 - 32 | [9] | |

| 4-[(Anilinomethyl)pyrazol-1-yl]benzoic Acid Derivatives | Staphylococcus aureus | 0.78 - 6.25 | [11] |

| Enterococcus faecalis | 3.12 | [11] | |

| Enterococcus faecium | 3.12 | [11] | |

| Bacillus subtilis | 3.12 - 12.5 | [11] | |

| Naphthyl-substituted Pyrazole Hydrazones | Staphylococcus aureus (MRSA) | 0.78 - 1.56 | [10] |

| Acinetobacter baumannii | 1.56 | [10] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

Test compound (e.g., this compound)

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

-

Resazurin sodium salt solution (optional, for viability indication)

Procedure:

-

Preparation of Bacterial Inoculum:

-

Aseptically pick a few colonies of the test bacterium from an agar plate and inoculate into a tube of sterile broth.

-

Incubate at 37°C until the culture reaches the logarithmic growth phase (turbidity comparable to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in fresh broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared bacterial inoculum to each well containing the compound dilutions.

-

Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

-

Growth can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

-

Alternatively, a viability indicator like resazurin can be added to each well and incubated for a further 2-4 hours. A color change from blue to pink indicates bacterial growth.

-

Minimum Bactericidal Concentration (MBC) Assay

This assay is performed to determine the lowest concentration of an antibacterial agent required to kill a particular bacterium.

Procedure:

-

Following the determination of the MIC, take a 10-20 µL aliquot from each well of the MIC plate that shows no visible growth.

-

Spot-plate the aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar).

-

Incubate the agar plate at 37°C for 18-24 hours.

-

The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in bacterial viability compared to the initial inoculum.

Visualizations

Caption: Workflow for MIC and MBC antibacterial assays.

Caption: Potential mechanism of action for pyrazole antibacterial agents.

References

- 1. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]